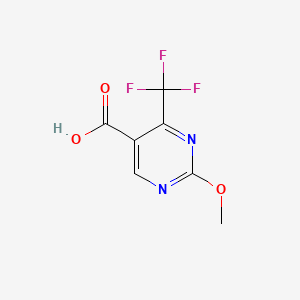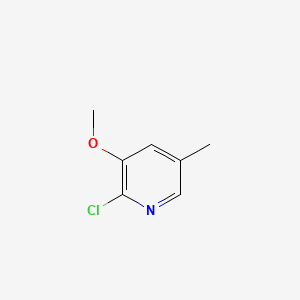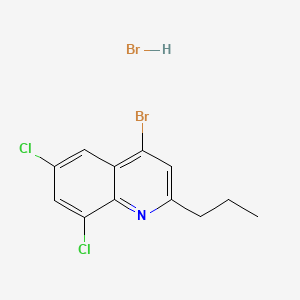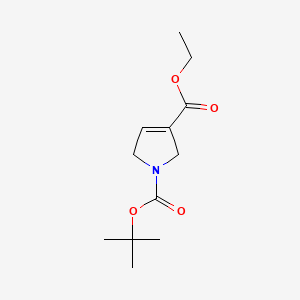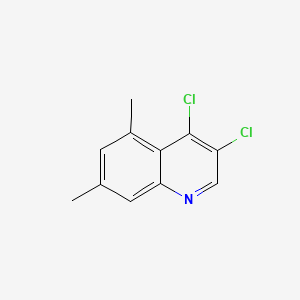![molecular formula C14H16N2O3 B599113 tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198097-53-8](/img/structure/B599113.png)
tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” can be represented by the SMILES string Cc1cnc2n(cc(C=O)c2c1)C(=O)OC(C)(C)C . This representation provides a way to visualize the molecule’s structure and can be used in various cheminformatics applications.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (260.29), molecular formula (C14H16N2O3), and its SMILES string representation . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Scientific Research Applications
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, has been highlighted as an important intermediate for the synthesis of small molecule anticancer drugs. The described synthetic method aims to optimize the production of such intermediates, emphasizing the significance of tert-butyl pyrrolo[2,3-b]pyridine derivatives in developing and optimizing antitumor inhibitors. Various small molecule anticancer drugs containing similar structures have been reported, underlining the potential of these compounds in overcoming resistance problems not yet addressed by clinical trials. Additionally, some derivatives have been used to develop drugs for depression and cerebral ischemia treatment, as well as potential analgesics (Zhang, Ye, Xu, & Xu, 2018).
Synthesis of Fluorinated Pyrrolopyridines
The reactions of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with fluorinated 1,3-biselectrophiles have been studied to synthesize novel adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. An efficient and convenient synthetic approach to fluorinated pyrrolo[2,3-b]pyridines was developed, with the tert-butyl protecting group successfully removed by sulfuric acid treatment followed by direct glycosylation of the products (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).
Synthesis of Pyrrolopyridine Nucleosides
Similarly, the synthesis of fluorinated pyrrolo[2,3-b]pyridines aimed at creating novel ADA and IMPDH inhibitors has been reported. The study provides a convenient synthetic pathway to these fluorinated compounds, showcasing the versatility of tert-butyl pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry (Groth, Iaroshenko, Wang, & Wesch, 2009).
Intermediate for Heterocyclic Compounds
Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This showcases the chemical versatility and utility of tert-butyl pyrrolopyridine derivatives in synthesizing complex heterocyclic compounds (Wustrow & Wise, 1991).
properties
IUPAC Name |
tert-butyl 3-formyl-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-5-11-10(8-17)7-16(12(11)15-6-9)13(18)19-14(2,3)4/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSWOXRUBNPFGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C=O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673631 |
Source


|
| Record name | tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198097-53-8 |
Source


|
| Record name | tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

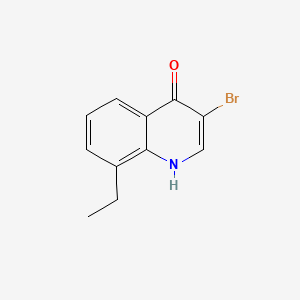
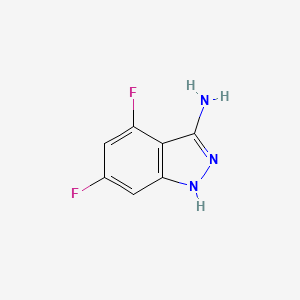
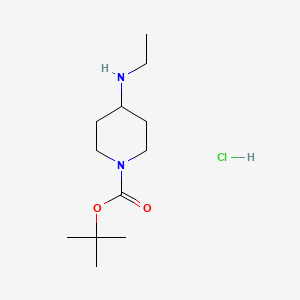
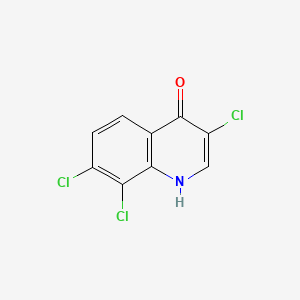
![tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B599037.png)
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)
